molecular formula C21H20FN3O3S B11457525 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11457525
M. Wt: 413.5 g/mol
InChI Key: ZNAUGNQHHDVYPT-UHFFFAOYSA-N
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Description

The compound 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions. For example, the reaction can be carried out with a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .

Industrial Production Methods

Industrial production methods for such compounds often involve multicomponent reactions that allow for the efficient construction of the thiazolo[4,5-b]pyridine scaffold. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

The compound 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H20FN3O3S/c1-23-21-25-20-19(29-21)15(10-18(26)24-20)13-5-8-16(17(9-13)27-2)28-11-12-3-6-14(22)7-4-12/h3-9,15H,10-11H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

ZNAUGNQHHDVYPT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC

Origin of Product

United States

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